molecular formula C49H71N3O13 B13739693 Rifamycin B dibutylethylhydrazide CAS No. 38123-28-3

Rifamycin B dibutylethylhydrazide

Cat. No.: B13739693
CAS No.: 38123-28-3
M. Wt: 910.1 g/mol
InChI Key: IGGFRTRKZAPDSI-ZERZFNGNSA-N
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Description

Rifamycin B dibutylethylhydrazide is a derivative of rifamycin B, a member of the rifamycin family of antibiotics. Rifamycins are known for their broad-spectrum antibacterial activity, particularly against mycobacteria, which makes them valuable in the treatment of diseases such as tuberculosis and leprosy . This compound is a semi-synthetic compound designed to enhance the pharmacological properties of the parent molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rifamycin B dibutylethylhydrazide typically involves the chemical modification of rifamycin B. The process begins with the isolation of rifamycin B from the fermentation broth of Amycolatopsis mediterranei . The rifamycin B is then subjected to a series of chemical reactions, including hydrazone formation with dibutylethylhydrazide under controlled conditions . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The fermentation process is optimized to maximize the yield of rifamycin B, which is then purified and chemically modified. The use of continuous flow synthesis in microreactors has been explored to improve the efficiency and reduce the cost of production .

Chemical Reactions Analysis

Types of Reactions

Rifamycin B dibutylethylhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various rifamycin derivatives with different pharmacological profiles. These derivatives are often screened for their antibacterial activity and other therapeutic properties .

Comparison with Similar Compounds

Rifamycin B dibutylethylhydrazide is compared with other rifamycin derivatives such as rifampicin, rifabutin, and rifapentine . While all these compounds share a common mechanism of action, this compound is unique in its chemical structure, which provides it with distinct pharmacological properties. For instance, it may exhibit different pharmacokinetics and bioavailability compared to other rifamycins .

List of Similar Compounds

  • Rifampicin
  • Rifabutin
  • Rifapentine
  • Rifamycin SV
  • Rifamycin S

Properties

CAS No.

38123-28-3

Molecular Formula

C49H71N3O13

Molecular Weight

910.1 g/mol

IUPAC Name

[(9E,19E,21E)-27-[2-[(dibutylamino)-ethylamino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C49H71N3O13/c1-13-16-22-51(23-17-14-2)52(15-3)37(54)26-62-36-25-34-44(58)39-38(36)40-46(32(9)43(39)57)65-49(11,47(40)59)63-24-21-35(61-12)29(6)45(64-33(10)53)31(8)42(56)30(7)41(55)27(4)19-18-20-28(5)48(60)50-34/h18-21,24-25,27,29-31,35,41-42,45,55-58H,13-17,22-23,26H2,1-12H3,(H,50,60)/b19-18+,24-21+,28-20+

InChI Key

IGGFRTRKZAPDSI-ZERZFNGNSA-N

Isomeric SMILES

CCCCN(CCCC)N(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O

Canonical SMILES

CCCCN(CCCC)N(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Origin of Product

United States

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